7-[(2,6-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
7-[(2,6-DICHLOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,6-dichlorophenylmethoxy group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,6-DICHLOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorophenol, phenylacetic acid, and salicylaldehyde.
Formation of Intermediate: The first step involves the reaction of 2,6-dichlorophenol with phenylacetic acid in the presence of a dehydrating agent to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with salicylaldehyde under acidic or basic conditions to form the chromen-2-one core structure.
Substitution: The final step involves the substitution of the chromen-2-one core with the 2,6-dichlorophenylmethoxy group and the phenyl group to yield the desired compound.
Industrial Production Methods
Industrial production of 7-[(2,6-DICHLOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for higher yields and purity, and may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
7-[(2,6-DICHLOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced with different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
7-[(2,6-DICHLOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and photostability.
Mechanism of Action
The mechanism of action of 7-[(2,6-DICHLOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: A compound with similar structural features and biological activities.
4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde: Another compound with a dichlorophenylmethoxy group and potential biological activities.
2-[(2,6-Dichlorophenyl)amino]phenylmethanol: A related compound with similar chemical properties and applications.
Uniqueness
7-[(2,6-DICHLOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its combination of a 2,6-dichlorophenylmethoxy group and a phenyl group makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H14Cl2O3 |
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Molecular Weight |
397.2 g/mol |
IUPAC Name |
7-[(2,6-dichlorophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H14Cl2O3/c23-19-7-4-8-20(24)18(19)13-26-15-9-10-16-17(14-5-2-1-3-6-14)12-22(25)27-21(16)11-15/h1-12H,13H2 |
InChI Key |
MPQONOUZSGMNLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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